2-Chloro-1-(5-fluoro-2-hydroxyphenyl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

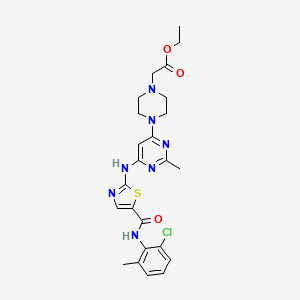

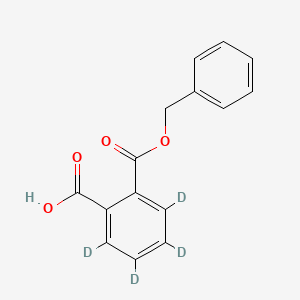

2-Chloro-1-(5-fluoro-2-hydroxyphenyl)ethan-1-one is a chemical compound with the CAS number 2002-75-7 . It has a molecular weight of 188.59 . It is also known as 2-ethanoyl-4-fluorophenol or 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone . This compound is an important medicine intermediate and can be used as a synthetic intermediate for multiple beta-blockers .

Synthesis Analysis

The synthesis of 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone involves performing double esterification on amino groups and phenolic hydroxy in one step by taking amino-phenol as a raw material. This is followed by a Fries rearrangement under the condition of aluminum chloride/sodium chloride .Molecular Structure Analysis

The IUPAC name of this compound is 2-chloro-1-(5-fluoro-2-hydroxyphenyl)ethanone . The InChI code is 1S/C8H6ClFO2/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,11H,4H2 .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is at room temperature .Scientific Research Applications

Synthesis and Rearrangement Studies

The compound 2-Chloro-1-(5-fluoro-2-hydroxyphenyl)ethan-1-one has been involved in studies focusing on the stereoselective synthesis of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes. These compounds feature a variety of substituents, including chloro, fluoro, hydroxy, methyl, or phenyl groups, showcasing the compound's utility in complex organic synthesis and rearrangement processes. Such research demonstrates the compound's role in advancing synthetic methodologies, particularly in the generation of new bicyclic structures through selective fluorination and rearrangement techniques (Krow et al., 2004).

Advanced Material Development

Research on derivatives of 2-Chloro-1-(5-fluoro-2-hydroxyphenyl)ethan-1-one has contributed to the development of advanced materials. For instance, the synthesis of novel long-wavelength fluorophores based on this chemical structure has been explored. These fluorophores have shown high selectivity for detecting Hg2+ ions, with applications in environmental monitoring and living systems imaging. The study highlights the compound's potential as a building block in creating sensitive and selective probes for metal ion detection (Zhu et al., 2014).

Crystal Structure Analysis

The compound has also been a subject of crystal structure analysis, providing insights into its molecular geometry and interactions. A detailed study has reported on the unprecedented hydrogen-bonded crystal structure of a closely related compound, 1-(5-chloro-2-hydroxyphenyl)ethanone, which shares a similar core structure. This research sheds light on the compound's solid-state characteristics, including hydrogen bonding patterns and π-π stacking interactions, which are crucial for the design and development of materials with specific properties (Majumdar, 2016).

Chemical Sensing and Detection

Additionally, research involving 2-Chloro-1-(5-fluoro-2-hydroxyphenyl)ethan-1-one derivatives has contributed to the field of chemical sensing. Studies have developed selective and colorimetric fluoride chemosensors containing phenol hydroxyl and 1,3,4-oxadiazole groups, demonstrating the compound's applicability in designing sensors for fluoride ions. These sensors exhibit significant color changes upon fluoride ion addition, making them valuable tools for fluoride detection in various settings (Ma et al., 2013).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of 2-Chloro-1-(5-fluoro-2-hydroxyphenyl)ethan-1-one, also known as 2-acetyl-4-fluorophenol It is known to be an important pharmaceutical intermediate and can be used in the synthesis of various β-adrenergic receptor blockers . β-adrenergic receptors are primary targets in this context, playing a crucial role in mediating the physiological responses to the neurotransmitters norepinephrine and epinephrine.

Pharmacokinetics

Its solubility in water is reported to be 068 g/L , which could influence its absorption and distribution in the body

Action Environment

It is known that the compound should be stored in an inert atmosphere at room temperature , suggesting that exposure to oxygen or extreme temperatures could potentially affect its stability.

properties

IUPAC Name |

2-chloro-1-(5-fluoro-2-hydroxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,11H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQGROLAGNLEHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)CCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653853 |

Source

|

| Record name | 2-Chloro-1-(5-fluoro-2-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(5-fluoro-2-hydroxyphenyl)ethan-1-one | |

CAS RN |

2002-75-7 |

Source

|

| Record name | 2-Chloro-1-(5-fluoro-2-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Methyl-1-isopropyl-d6)pentyl]phenol(Mixture of Diastereomers)](/img/no-structure.png)

![4-[(Chloroacetyl)oxy]butyl prop-2-enoate](/img/structure/B588415.png)